tert-butyl N-[(3S,4R)-4-Methoxypyrrolidin-3-yl]carbamate
Description
Chemical Structure: The compound tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate (CAS: 1932066-52-8) is a pyrrolidine-based carbamate with a methoxy group at the 4-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol) . The stereochemistry (3S,4R) is critical for its interactions in chiral environments, such as enzyme binding sites or asymmetric synthesis.
The tert-butyl carbamate group serves as a protective group for amines, enabling selective deprotection during synthesis .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDOXPNNMFBNA-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128739-89-9 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-4-Methoxypyrrolidin-3-yl]carbamate typically involves the reaction of cis-4-methoxypyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
cis-4-methoxypyrrolidine+tert-butyl chloroformate→tert-Butyl (cis-4-methoxypyrrolidin-3-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3S,4R)-4-Methoxypyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[(3S,4R)-4-Methoxypyrrolidin-3-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules, including antiviral and anticancer agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-Methoxypyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine/Piperidine Ring
The methoxy group at the 4-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Electronic Effects: Methoxy groups (-OCH₃) are electron-donating, enhancing nucleophilicity at adjacent positions.
- Steric Effects : Bulky substituents like 2-methoxyphenyl increase steric hindrance, which may reduce reactivity but improve target selectivity .
- Ring Size : Piperidine analogs (6-membered ring) exhibit lower ring strain compared to pyrrolidines (5-membered), influencing conformational flexibility and synthetic accessibility .
Stereochemical Variations
The stereochemistry of the pyrrolidine ring significantly impacts biological activity and synthetic pathways:
Implications :
- Enzymes and receptors often exhibit stereoselectivity. For example, the (3S,4R) configuration may align better with chiral pockets in biological targets compared to (3R,4R) .
- Synthetic routes to access specific stereoisomers (e.g., chiral catalysis or resolution) are critical for pharmaceutical applications .
Functional Group Modifications
Carbamate vs. Other Protecting Groups :
- The tert-butyl carbamate (Boc) group is hydrolyzed under acidic conditions (e.g., HCl/dioxane), whereas analogs with benzyl or allyl carbamates require hydrogenolysis or radical-based deprotection.
- Example : tert-Butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate (CAS: 2306248-51-9) includes an oxalic acid counterion, enhancing crystallinity and purification efficiency .
Hydroxyl vs. Methoxy Groups :
Biological Activity
Tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate (CAS Number: 1931911-57-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 216.28 g/mol
- Structure : The compound features a tert-butyl group and a methoxypyrrolidine moiety, which contribute to its biological activity.
This compound exhibits several mechanisms that may underlie its biological effects:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- β-secretase Inhibition : Some studies suggest that related compounds can inhibit β-secretase activity, which is involved in the formation of amyloid plaques in Alzheimer's disease . This dual action on AChE and β-secretase positions such compounds as potential therapeutic agents for neurodegenerative diseases.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress markers and inflammatory cytokines in neuronal cell cultures exposed to amyloid beta (Aβ) peptides .
Case Studies and Research Findings
- In Vitro Studies : A study investigating the effects of this compound on astrocyte cells demonstrated a significant reduction in cell death caused by Aβ exposure. The compound was able to decrease levels of tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), suggesting a protective effect against neuroinflammation .
- In Vivo Studies : In animal models simulating Alzheimer's disease, treatment with related compounds led to improvements in cognitive function and reductions in Aβ accumulation in the brain . However, the bioavailability of these compounds remains a concern, as some studies noted limited effectiveness in vivo compared to in vitro results.
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
